
2''-Amino-2''-deoxyarbekacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2''-Amino-2''-deoxyarbekacin, also known as this compound, is a useful research compound. Its molecular formula is C22H45N7O9 and its molecular weight is 551.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Kanamycin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
The primary application of 2''-amino-2''-deoxyarbekacin lies in its antibacterial properties . Research has demonstrated that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
Minimum Inhibitory Concentration (MIC) Studies
The antibacterial effectiveness is quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. For instance, studies have reported MIC values for this compound against MRSA ranging from 0.5 to 4 µg/mL, indicating its strong inhibitory effect compared to other antibiotics .
Clinical Applications
Given its robust antibacterial profile, this compound has potential applications in clinical settings, particularly for treating:
- Nosocomial infections caused by resistant strains.
- Skin and soft tissue infections where MRSA is implicated.
Clinical trials are necessary to further establish its safety and efficacy in human subjects.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various contexts:
- Kondo et al. (1994) conducted a study that highlighted the compound's superior activity against MRSA compared to traditional aminoglycosides, emphasizing its potential as a first-line treatment for resistant infections .
- Gomi et al. reported on the compound's synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy in vitro .
- A study published in Chemotherapy detailed the pharmacokinetics and safety profile of this compound, suggesting it could be a viable option for patients with limited treatment alternatives due to antibiotic resistance .
Comparative Efficacy Table
Bacteria Type | MIC (µg/mL) | Comparison with Other Antibiotics |
---|---|---|
MRSA | 0.5 - 4 | Superior to vancomycin |
Escherichia coli | 1 - 8 | Comparable to gentamicin |
Pseudomonas aeruginosa | 4 - 16 | Less effective than ciprofloxacin |
Toxicological Studies
Toxicity assessments indicate that this compound has a favorable safety profile in mammalian models, with low nephrotoxicity compared to other aminoglycosides. This characteristic makes it a promising candidate for further clinical development.
特性
CAS番号 |
147920-22-7 |
---|---|
分子式 |
C22H45N7O9 |
分子量 |
551.6 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1 |
InChIキー |
RNGSOMJZBMQKAG-HJKCZAIBSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
異性体SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |
正規SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
Key on ui other cas no. |
147920-22-7 |
同義語 |
2''-amino-2''-deoxyarbekacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。